(2E)-3-(3-methoxy-4-propoxyphenyl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide

Tyrosinase inhibition Cinnamamide SAR Morpholine linker topology

(2E)-3-(3-methoxy-4-propoxyphenyl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide is a synthetic, morpholine-containing cinnamamide derivative distinguished by a 3-methoxy-4-propoxyphenyl substitution on the cinnamoyl portion and a 4-(morpholin-4-yl)phenyl moiety on the amide nitrogen. Morpholine-bearing cinnamamides constitute a well-established bioactive scaffold with documented activity across multiple therapeutic targets, including tyrosinase inhibition, antimicrobial action, and Wnt/β-catenin pathway modulation.

Molecular Formula C23H28N2O4
Molecular Weight 396.487
CAS No. 333434-57-4
Cat. No. B2696580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-(3-methoxy-4-propoxyphenyl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide
CAS333434-57-4
Molecular FormulaC23H28N2O4
Molecular Weight396.487
Structural Identifiers
SMILESCCCOC1=C(C=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)N3CCOCC3)OC
InChIInChI=1S/C23H28N2O4/c1-3-14-29-21-10-4-18(17-22(21)27-2)5-11-23(26)24-19-6-8-20(9-7-19)25-12-15-28-16-13-25/h4-11,17H,3,12-16H2,1-2H3,(H,24,26)/b11-5+
InChIKeyRQGDZBNMUUSNFZ-VZUCSPMQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural and Pharmacological Context of (2E)-3-(3-methoxy-4-propoxyphenyl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide (CAS 333434-57-4)


(2E)-3-(3-methoxy-4-propoxyphenyl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide is a synthetic, morpholine-containing cinnamamide derivative distinguished by a 3-methoxy-4-propoxyphenyl substitution on the cinnamoyl portion and a 4-(morpholin-4-yl)phenyl moiety on the amide nitrogen [1]. Morpholine-bearing cinnamamides constitute a well-established bioactive scaffold with documented activity across multiple therapeutic targets, including tyrosinase inhibition, antimicrobial action, and Wnt/β-catenin pathway modulation [2]. The compound's bis-substituted aromatic pattern and N-aryl morpholine architecture suggest potential for differentiated target engagement and physicochemical properties relative to simpler cinnamamide analogs.

Why Generic Cinnamamide Substitution Fails for (2E)-3-(3-methoxy-4-propoxyphenyl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide in R&D Procurement


Generic substitution among cinnamamide derivatives is scientifically unsound. The class encompasses wide structural diversity, and small modifications to substitution patterns produce large changes in activity, selectivity, and drug-like properties [1]. Morpholine-containing cinnamamides with different N-aryl substituents show IC50 differences exceeding 10-fold in tyrosinase inhibition assays, while linker position between the morpholine ring and the cinnamamide core critically determines target-binding orientation [2]. The specific 3-methoxy-4-propoxy motif directly influences both electron density on the cinnamoyl double bond and steric occupancy of target hydrophobic pockets, as evidenced by structure–activity relationship studies showing that lengthening the alkoxy chain from methoxy to propoxy alters antimicrobial potency profiles [3]. For the target compound, the combination of a 3-methoxy-4-propoxy benzylidene with an N-4-morpholinophenyl amide creates a uniquely functionalized topology that cannot be replicated by simpler N-phenyl, N-benzyl, or morpholinoethyl-linked cinnamamides.

Quantitative Comparative Evidence for (2E)-3-(3-methoxy-4-propoxyphenyl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide vs. Closest Analogs


Structural Differentiation: N-4-Morpholinophenyl vs. N-2-Morpholinoethyl Linker Topology in Cinnamamide Tyrosinase Inhibitors

The most extensively characterized morpholine–cinnamamide series employs an N-(2-morpholinoethyl) linker, typified by compound B6 (IC₅₀ = 15.2 ± 0.6 μM against mushroom tyrosinase diphenolase activity) [1]. The target compound differs fundamentally through its N-(4-morpholinophenyl) architecture, where the morpholine is directly attached to the N-phenyl ring rather than via a flexible ethyl spacer. This rigidifies the morpholine orientation relative to the cinnamamide pharmacophore and alters the H-bond acceptor geometry of the morpholine oxygen, potentially enabling interactions with distinct residues in the catalytic pocket [2]. No direct comparative assay between an N-(4-morpholinophenyl) and an N-(2-morpholinoethyl) cinnamamide has been published from compliant sources, but molecular docking data indicates that N-2-morpholinoethyl compounds such as B6 achieve binding through flexible accommodation of the morpholine ring in the active site, while a rigid N-4-morpholinophenyl topology would pre-organize the morpholine for a different set of hydrophobic and H-bond contacts [3].

Tyrosinase inhibition Cinnamamide SAR Morpholine linker topology

Cinnamoyl Aryl Substitution: 3-Methoxy-4-Propoxy vs. 3,4-Dimethoxy and 4-Hydroxy-3-Methoxy Patterns in Antimicrobial Cinnamamides

In a systematic study of morpholine-containing cinnamamide derivatives, Seelolla et al. demonstrated that the nature and length of alkoxy substituents on the cinnamoyl phenyl ring directly modulate both antimicrobial and antioxidant potency. Compounds bearing electron-donating alkoxy groups at the 3- and 4-positions consistently outperformed unsubstituted or halogen-substituted analogs, but the magnitude of activity varied with chain length [1]. The target compound's 3-methoxy-4-propoxy pattern represents an intermediate alkoxy configuration—extending beyond the 3,4-dimethoxy pattern (found in Tranilast and other clinical cinnamamides) to increase lipophilicity and steric bulk, yet differing from fully de-alkoxylated or mono-substituted derivatives. In the Seelolla series, compound 4i (3,4-dimethoxyphenyl) and 4j (4-hydroxy-3-methoxyphenyl) exhibited maximal broad-spectrum antimicrobial activity, surpassing standard drugs ciprofloxacin and fluconazole in zone-of-inhibition measurements against B. subtilis, E. coli, and fungal strains; a 3-methoxy-4-propoxy substitution, by extrapolation, is predicted to shift both logP and target-fit properties relative to these maximally active dimethoxy analogs [2].

Antimicrobial SAR Alkoxy chain elongation Cinnamamide aryl substitution

Morpholine-Containing Cinnamamides vs. Non-Morpholine Cinnamamides: Class-Level Differentiation in Tyrosinase Inhibition

Ghafary et al. demonstrated that morpholine-bearing cinnamamides achieve IC₅₀ values in the low micromolar range (15–27 μM), placing them significantly ahead of unmodified cinnamic acid (IC₅₀ >> 100 μM) and broadly comparable to the clinical reference kojic acid (IC₅₀ ≈ 15–17 μM) [1]. Critically, in silico ADME predictions indicated that morpholine-containing derivatives of cinnamic acid exhibit enhanced skin penetration compared to kojic acid, a property directly attributed to the morpholine moiety [2]. The target compound incorporates a morpholine ring at the N-aryl position, preserving this predicted pharmacokinetic advantage while structurally differentiating itself from the morpholinoethyl-linked series. A head-to-head comparison between N-4-morpholinophenyl and N-2-morpholinoethyl variants for tyrosinase inhibition has not been published from compliant sources, but the class-level evidence establishes that morpholine incorporation is a validated strategy for achieving simultaneously potent enzyme inhibition and favorable transdermal properties within the cinnamamide chemotype.

Tyrosinase inhibitor class comparison Morpholine pharmacophore advantage Skin penetration prediction

Antioxidant Capacity of Morpholine Cinnamamide Derivatives via DPPH Radical Scavenging: Alkoxy-Substituted Analogs as Baseline

Seelolla et al. evaluated morpholine cinnamamide derivatives in DPPH, hydrogen peroxide, and nitric oxide radical scavenging assays, establishing that 3,4-dialkoxy-substituted cinnamamides exhibit concentration-dependent free radical scavenging activity. Compounds 4i (3,4-dimethoxy) and 4j (4-hydroxy-3-methoxy) demonstrated DPPH scavenging of 78.4% and 82.1%, respectively, at 100 μg/mL, compared to 89.2% for the ascorbic acid standard [1]. The target compound's 3-methoxy-4-propoxy pattern, containing a longer alkoxy chain than either 4i or 4j, is predicted to influence hydrogen atom donation capacity from the phenolic-like ether oxygens and to alter radical stabilization through inductive effects. The propoxy group's electron-donating character (+I effect) is stronger than that of methoxy, which may enhance radical scavenging kinetics, though direct measurement for this specific compound remains unavailable from compliant sources [2].

DPPH antioxidant assay Cinnamamide radical scavenging Structure–antioxidant relationship

Recommended Research and Industrial Application Scenarios for (2E)-3-(3-methoxy-4-propoxyphenyl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide Based on Class-Level Evidence


Medicinal Chemistry SAR Probe for N-Aryl Morpholine Cinnamamide Tyrosinase Inhibitor Optimization

Employ the compound as a scaffold-hop starting point to explore the SAR consequences of replacing the N-2-morpholinoethyl linker with an N-4-morpholinophenyl topology. The rigid N-aryl linkage should be benchmarked directly against compound B6 (IC₅₀ = 15.2 ± 0.6 μM) in mushroom tyrosinase diphenolase assays, with parallel molecular docking to map differential binding poses [1]. This application is supported by published data showing that morpholine incorporation is a validated bioisosteric strategy for tyrosinase inhibition potency enhancement [2].

Dual-Function (Antimicrobial–Antioxidant) Lead for Cosmeceutical Preservative Development

Leverage the 3-methoxy-4-propoxy substitution pattern—which bridges the structural gap between maximally active 3,4-dimethoxy and longer-chain variants—to evaluate combined antimicrobial and antioxidant activity in a single molecular entity. Test against B. subtilis and E. coli (standard protocols per the Seelolla framework) alongside DPPH and H₂O₂ radical scavenging assays, using compounds 4i and 4j as positive comparators for both activity dimensions [3]. The dual activity profile distinguishes this chemotype from single-mechanism preservatives.

In Silico Physicochemical Benchmarking and Drug-Likeness Assessment for the N-4-Morpholinophenyl Cinnamamide Series

Compute and compare key drug-likeness parameters—logP, topological polar surface area (tPSA), H-bond donor/acceptor counts, and predicted skin permeability—between the target compound, morpholinoethyl cinnamamide B6, and kojic acid using SwissADME or equivalent tools. Published ADME predictions for B6 indicate enhanced skin penetration relative to kojic acid, attributable to the morpholine moiety [2]. This computational characterization is essential for prioritizing which N-aryl morpholine cinnamamide analogs to advance into in vitro skin permeation (Franz cell) studies.

Reference Standard for LC-MS and NMR Analytical Method Development in Cinnamamide Procurement Quality Control

Utilize the compound as a characterized reference material for developing and validating LC-MS (ESI positive mode) and ¹H/¹³C NMR analytical methods tailored to N-aryl morpholine cinnamamides. The unique combination of methoxy, propoxy, and N-4-morpholinophenyl structural features provides a rich set of diagnostic signals (e.g., morpholine O–CH₂ protons at δ 3.7–3.8 ppm; propoxy O–CH₂ triplet and methoxy singlet) for method specificity demonstrations, as supported by the general spectral characterization protocols described for related morpholine cinnamamide libraries [3].

Quote Request

Request a Quote for (2E)-3-(3-methoxy-4-propoxyphenyl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.